[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Otophylloside B 4’‘’-O-beta-D-cymaropyranoside typically involves the extraction of the compound from the roots of Cynanchum otophyllum. The air-dried roots are extracted with ethanol at room temperature for three consecutive times . The extract is then subjected to various chromatographic techniques, including silica gel column chromatography, ODS column chromatography, and HPLC preparative chromatography, to purify the compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of Otophylloside B 4’‘’-O-beta-D-cymaropyranoside. Most of the available data pertains to laboratory-scale extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions
Otophylloside B 4’‘’-O-beta-D-cymaropyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. detailed information on the specific reactions and conditions is limited.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving Otophylloside B 4’‘’-O-beta-D-cymaropyranoside are not well-documented. Further research is needed to elucidate the specific reagents and conditions.
Major Products Formed
The major products formed from the reactions of Otophylloside B 4’‘’-O-beta-D-cymaropyranoside are not extensively studied
Scientific Research Applications
Otophylloside B 4’‘’-O-beta-D-cymaropyranoside has shown potential in various scientific research applications, including:
Neurotrophic Activity: The compound has been found to promote neurite outgrowth in rat neuronal PC12 cell models, indicating its potential in neuroprotective therapies.
Traditional Medicine: The roots of Cynanchum otophyllum, from which the compound is isolated, have been traditionally used in Chinese folk medicine to treat epilepsy, rheumatic pain, kidney weakness, and muscle injury.
Mechanism of Action
The mechanism of action of Otophylloside B 4’‘’-O-beta-D-cymaropyranoside involves its interaction with specific molecular targets and pathways. The compound has been shown to induce cell death in cancer cells by interfering with the cell cycle and inhibiting cancer cell proliferation and sphere formation . The exact molecular targets and pathways involved in its neurotrophic and cytotoxic activities are still under investigation.
Comparison with Similar Compounds
Otophylloside B 4’‘’-O-beta-D-cymaropyranoside is one of several C21 steroidal glycosides isolated from Cynanchum otophyllum. Other similar compounds include:
- Caudatin 3-O-beta-cymaropyranoside
- Caudatin 3-O-beta-D-cymaropyranosyl-(1→4)-beta-D-cymaropyranoside
- Otophylloside A
These compounds share similar structures and biological activities but differ in their glycosylation patterns and specific bioactivities .
Properties
Molecular Formula |
C56H90O19 |
---|---|
Molecular Weight |
1067.3 g/mol |
IUPAC Name |
[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C56H90O19/c1-28(2)29(3)21-43(58)72-42-27-41-52(9)17-16-36(22-35(52)15-18-55(41,61)56(62)20-19-54(60,34(8)57)53(42,56)10)71-44-24-38(64-12)49(31(5)68-44)74-46-26-40(66-14)51(33(7)70-46)75-47-25-39(65-13)50(32(6)69-47)73-45-23-37(63-11)48(59)30(4)67-45/h15,21,28,30-33,36-42,44-51,59-62H,16-20,22-27H2,1-14H3/b29-21+ |
InChI Key |
YUDOHRCAEPBFBO-XHLNEMQHSA-N |
Isomeric SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O |
Origin of Product |
United States |
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